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A Comparative Analysis of Fulminic Acid and Isocyanic Acid Reactivity: A Theoretical

Perspective

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of fulminic acid (HCNO) and

isocyanic acid (HNCO), two isomers that have played a significant role in the history of organic

chemistry.[1][2] Due to the high instability of fulminic acid, experimental data on its reactivity is

scarce.[1][3] Consequently, this comparison relies heavily on theoretical and computational

studies to elucidate the reactivity profiles of these two molecules.

Structural and Stability Overview
Fulminic acid and isocyanic acid, despite sharing the same chemical formula (CHNO), exhibit

distinct structural and stability characteristics that profoundly influence their reactivity. Isocyanic

acid is the most stable of the [H,C,N,O] isomers, while fulminic acid is significantly less stable.

[2] The weak single nitrogen-oxygen bond in the fulminate ion is a key contributor to its

instability.[4]

Quantitative Reactivity Data (Theoretical)
The following tables summarize theoretical data on the reactivity of fulminic acid and

isocyanic acid with various reagents. These values are derived from computational studies and

provide insights into the reaction kinetics and thermodynamics.
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Table 1: Theoretical Reaction Data for Fulminic Acid (HCNO)

Reactant/Process Reaction Type
Activation Energy
(kcal/mol)

Notes

Atoms/Free Radicals
Combination with

Carbon

~ -45 (intermediate

formation)

An atom or free

radical can easily

combine with the

carbon atom in HCNO

to form an

intermediate.[1][5]

Atoms/Free Radicals

(X)

H-abstraction (to form

CNO + HX)
High Energy Barrier

This pathway is

generally less

favorable.[1]

Stable Molecules Addition High Energy Barrier

Reactions with stable

molecules are

significantly more

difficult.[1][5]

Isomerization to

Isocyanic Acid
via CSS formylnitrene Favorable route

The most favorable

pathway for the known

isomerization of

fulminic acid to

isocyanic acid.[2]

Isomerization to

Isofulminic Acid

via CSS formylnitrene

and TS18
-

Can rearrange from

the CSS formylnitrene

intermediate.[2]

Isomerization to

Cyanic Acid
via Isofulminic Acid -

Isofulminic acid can

readily isomerize to

cyanic acid.[2]

Table 2: Theoretical Reaction Data for Isocyanic Acid (HNCO)
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Reactant Reaction Type
Activation Energy
(kcal/mol)

Rate Constant (at
298 K)

OH radical H-abstraction ~6[6]

0.5–1.2 × 10⁻¹⁵ cm³

molecule⁻¹ s⁻¹

(extrapolated

experimental)[7][8]

Propargyl radical

(C₃H₃)
H-abstraction 23–25[7][8][9] -

Propargyl radical

(C₃H₃)
Addition 23–26[7][8][9] -

Cl atom H-abstraction -

kCl(298K) = 3.19 ×

10⁻¹⁷ cm³ molecule⁻¹

s⁻¹[6]

NO₃ radical H-abstraction >12[6]

kNO₃(298K) = 1.11 ×

10⁻²¹ cm³ molecule⁻¹

s⁻¹[6]

Isomerization to

HOCN
- 93.30

k(T) = 10⁻³⁷·⁷⁰ T¹³·⁰⁹

e⁻⁹³·³⁰/RT s⁻¹[10]

Isomerization to

H(CNO)
- 93.98

k(T) = 10³·⁴⁶ T¹·⁷⁶

e⁻⁹³·⁹⁸/RT s⁻¹[10]

Isomerization to

H(NCO)
- 91.16

k(T) = 10⁻²⁸·⁵⁰ T¹⁰·⁶¹

e⁻⁹¹·¹⁶/RT s⁻¹[10]

Comparative Reactivity Analysis
Based on theoretical studies, fulminic acid is generally more reactive than isocyanic acid,

particularly towards atoms and free radicals. The carbon atom in HCNO is susceptible to

attack, leading to the formation of stable intermediates.[1][5] In contrast, reactions of isocyanic

acid, such as H-abstraction by radicals, typically involve significant activation barriers.[6][7][8]

[9]
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The isomerization of fulminic acid to the more stable isocyanic acid is a key aspect of its

reactivity.[2] This transformation can proceed through various pathways, with the route

involving a closed-shell singlet (CSS) formylnitrene intermediate being the most favorable.[2]

Isocyanic acid itself can undergo isomerization to other forms like cyanic acid (HOCN), but

these processes have very high energy barriers.[10]

Experimental and Computational Methodologies
Due to the challenges in handling fulminic acid, experimental protocols for studying its

reactivity are not well-documented. The data presented here is primarily derived from

computational quantum chemical methods.

Computational Protocols for Reactivity Studies
The theoretical data cited in this guide were obtained using high-level quantum chemical

calculations. A common methodology involves:

Structure Optimization: The geometries of reactants, transition states, and products are

optimized using methods like Density Functional Theory (DFT), often with the B3LYP

functional and a basis set such as 6-311++G(3df,2p).[1][7]

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy

calculations are performed on the optimized geometries using more sophisticated methods

like Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

[1][7]

Potential Energy Surface (PES) Mapping: The potential energy surface for a reaction is

characterized to identify reaction pathways, intermediates, and transition states.[7][8]

Kinetic Calculations: Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus

(RRKM) theory are employed to calculate temperature- and pressure-dependent rate

coefficients.[1][7][8]

Visualizing Reaction Pathways
The following diagrams illustrate the key reaction and isomerization pathways for fulminic and

isocyanic acid based on theoretical models.
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Caption: Reaction pathways of fulminic acid.
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Caption: Reaction pathways of isocyanic acid.
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The reactivity of fulminic acid and isocyanic acid is dictated by their relative stabilities and

structural features. Theoretical studies indicate that fulminic acid is the more reactive isomer,

readily participating in reactions with atoms and free radicals and undergoing isomerization to

the more stable isocyanic acid. Isocyanic acid, while more stable, engages in reactions such as

H-abstraction, albeit with higher activation barriers. For professionals in drug development and

chemical research, understanding these fundamental reactivity differences is crucial, especially

when considering synthetic pathways or potential metabolic transformations involving these or

related functional groups. Further experimental research, where feasible, would be invaluable

in validating and refining these theoretical models of reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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